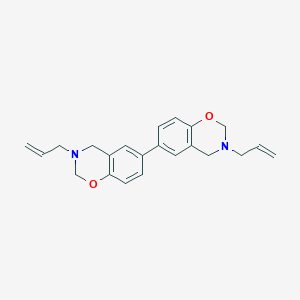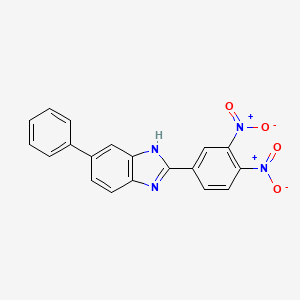
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is a chemical compound with a complex structure that includes a phenyl group, a dihydropyridine ring, and a butanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, which can be achieved through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the butanimidamide moiety is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
化学反应分析
Types of Reactions
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The compound can be reduced to form a tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with ion channels, while the phenyl group may engage in π-π interactions with aromatic residues in proteins. The butanimidamide moiety can form hydrogen bonds with polar functional groups, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Phenyl-3,6-dihydropyridin-1(2H)-amine: Similar structure but lacks the butanimidamide moiety.
4-Phenylpyridine: Contains a phenyl group and a pyridine ring but lacks the dihydropyridine and butanimidamide components.
N-Phenylbutanimidamide: Contains a phenyl group and a butanimidamide moiety but lacks the dihydropyridine ring.
Uniqueness
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. The presence of the dihydropyridine ring, phenyl group, and butanimidamide moiety allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
属性
CAS 编号 |
437999-04-7 |
|---|---|
分子式 |
C15H21N3 |
分子量 |
243.35 g/mol |
IUPAC 名称 |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanimidamide |
InChI |
InChI=1S/C15H21N3/c16-15(17)7-4-10-18-11-8-14(9-12-18)13-5-2-1-3-6-13/h1-3,5-6,8H,4,7,9-12H2,(H3,16,17) |
InChI 键 |
FGUXAOBCUODKCW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

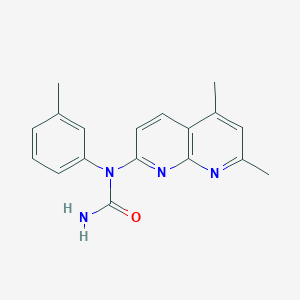
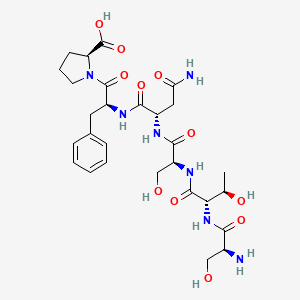
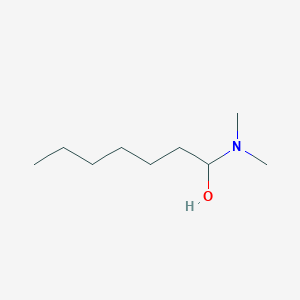
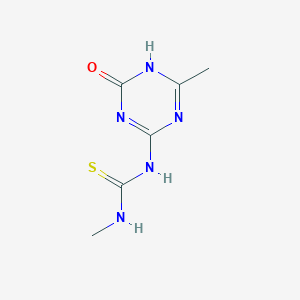
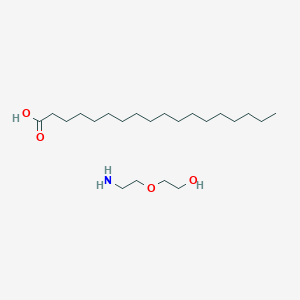


![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
